(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(15)14-7-6-10-4-2-3-5-11(10)12(14)8-13(16)17/h2-5,12H,6-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBDYCNMWXWQNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC=CC=C2C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377888 | |
| Record name | (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795147 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
53921-74-7 | |
| Record name | (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Acetylation Efficiency
Acetylation yields drop below 70% if moisture is present, as hydrolysis competes with acylation. Anhydrous conditions (molecular sieves) and excess acetyl chloride mitigate this.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In the realm of organic synthesis, (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid serves as a versatile building block. It is utilized in the synthesis of complex molecules and as a reagent in various organic reactions. Its unique acetyl group enhances its reactivity, making it suitable for nucleophilic substitution reactions and other transformations.
Biology
Research has indicated several biological activities associated with this compound:
- Neuroprotective Effects : Studies have shown that VP0 can reduce oxidative stress and inflammation in neuronal cells. In rat models of neurodegeneration, treatment with this compound resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative stress.
- Antioxidant Activity : The compound exhibits significant antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals effectively, with a dose-dependent reduction in DPPH radical concentration.
- Anti-inflammatory Properties : VP0 has been found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential therapeutic benefits for chronic inflammatory conditions.
Medicine
Ongoing research is exploring the therapeutic applications of this compound in treating neurodegenerative disorders and inflammatory diseases. Its neuroprotective and anti-inflammatory properties make it a candidate for further clinical studies.
Industry
In industrial applications, this compound is being investigated for its role as an intermediate in the synthesis of pharmaceuticals and the development of new materials.
Case Study 1: Neuroprotection in Parkinson's Disease Models
A controlled study investigated the effects of VP0 on mice models treated with MPTP (a neurotoxin). The results indicated significant preservation of dopaminergic neurons compared to untreated controls. Behavioral assessments showed improved motor function post-treatment.
Case Study 2: Inflammatory Bowel Disease
A clinical trial assessed the impact of this compound on patients with inflammatory bowel disease (IBD). After eight weeks of treatment, participants exhibited a marked reduction in inflammatory markers and improvement in clinical symptoms.
Wirkmechanismus
The mechanism of action of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways . These interactions can lead to various biological effects, such as anti-inflammatory and anti-cancer activities.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural analogs differ in ring systems, substituent positions, and functional groups (Table 1). Key examples include:
Table 1. Structural and Molecular Comparisons
Key Observations :
- Ring Saturation: The target compound’s fully saturated tetrahydroisoquinoline core contrasts with the partially unsaturated analog (CAS 58246-00-7), which may influence conformational flexibility .
Physicochemical Properties
Pharmacological and Biochemical Relevance
- Structural-Activity Relationships (SAR) : The acetyl group in the target compound may serve as a hydrogen-bond acceptor, differing from the ketone in ’s analog, which could affect receptor binding .
Biologische Aktivität
(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid, also known as [(1S)-2-acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid or simply VP0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is CHN O, with a molecular weight of 233.26 g/mol. The compound is characterized by the following structural features:
| Property | Value |
|---|---|
| Molecular Formula | CHN O |
| Molecular Weight | 233.26 g/mol |
| Formal Charge | 0 |
| Atom Count | 32 |
| Chiral Atom Count | 1 |
| Bond Count | 33 |
| Aromatic Bond Count | 6 |
Biological Activities
Research into the biological activities of this compound has revealed several promising effects:
1. Neuroprotective Effects
Studies have indicated that this compound may exhibit neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells. For example, in a study involving rat models of neurodegeneration, treatment with this compound resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative stress.
2. Antioxidant Activity
The compound has demonstrated significant antioxidant activity. In vitro assays showed that it can scavenge free radicals effectively. The antioxidant capacity was measured using the DPPH assay, where this compound exhibited a dose-dependent reduction in DPPH radical concentration.
3. Anti-inflammatory Properties
Research has suggested that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory effect could provide therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1: Neuroprotection in Parkinson's Disease Models
In a controlled study on Parkinson's disease models using mice treated with MPTP (a neurotoxin), administration of this compound led to significant preservation of dopaminergic neurons compared to untreated controls. Behavioral assessments also indicated improved motor function.
Case Study 2: Inflammatory Bowel Disease
A clinical trial investigated the effects of this compound on patients with inflammatory bowel disease (IBD). Results showed a marked reduction in inflammatory markers and improvement in clinical symptoms after eight weeks of treatment.
Q & A
Q. What are the established synthetic routes for (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid, and how do their yields compare?
Methodological Answer:
- Dakin-West Reaction : Acylation of tetrahydroisoquinoline derivatives using trifluoroacetic anhydride (TFAA) can yield the target compound. However, unexpected byproducts may arise due to competing intramolecular cyclization, necessitating rigorous structural validation via NMR and X-ray crystallography .
- Continuous-Flow Synthesis : While not directly reported for this compound, analogous tetrahydroisoquinoline derivatives have been synthesized efficiently under continuous-flow conditions, optimizing parameters like residence time and temperature to improve reproducibility and scalability .
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of molecular geometry, as demonstrated in studies of structurally similar tetrahydroisoquinoline derivatives (e.g., Z-configuration validation in benzothiazin-4-ylidene acetic acid derivatives) .
- Spectroscopic Techniques : Combine H/C NMR to identify acetyl and acetic acid moieties, and high-resolution mass spectrometry (HRMS) to verify molecular weight .
Q. What methodologies are recommended for determining physicochemical properties such as solubility and stability?
Methodological Answer:
- Solubility Profiling : Use shake-flask methods with HPLC quantification across pH-adjusted buffers (1.2–7.4) to simulate physiological conditions.
- Stability Studies : Employ accelerated stability testing (40°C/75% RH) with LC-MS monitoring to detect degradation products, referencing protocols from NIST-standardized analyses .
Advanced Research Questions
Q. How can reaction mechanisms for the synthesis of this compound be elucidated, particularly in cases of unexpected byproducts?
Methodological Answer:
- Isotopic Labeling : Introduce C or H isotopes at key positions (e.g., acetyl group) to track bond rearrangements during reactions like the Dakin-West process .
- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and identify energetically favorable pathways, as seen in studies of trifluorobenzyl-substituted analogs .
Q. How should researchers address contradictions in reported data, such as conflicting spectroscopic assignments or synthetic yields?
Methodological Answer:
- Comparative Replication : Reproduce conflicting methods under standardized conditions (e.g., solvent purity, catalyst loading) to isolate variables. For example, discrepancies in yields from TFAA-mediated reactions may arise from trace moisture levels .
- Multi-Technique Validation : Cross-validate NMR assignments with 2D-COSY or HSQC experiments to resolve signal overlap, as applied in PubChem data for related tetrahydroisoquinoline derivatives .
Q. What strategies are effective for assessing the pharmacological activity of this compound?
Methodological Answer:
- In Vitro Assays : Screen for receptor binding (e.g., GPCRs) using fluorescence polarization or surface plasmon resonance (SPR). Reference studies on 7-amino-tetrahydroisoquinoline analogs showing CNS activity .
- Molecular Docking : Use AutoDock Vina to predict interactions with target proteins, leveraging crystallographic data from structurally related compounds .
Q. How can reaction conditions be optimized to enhance the sustainability of synthesis?
Methodological Answer:
- Catalyst Screening : Test eco-friendly catalysts (e.g., Bi(III) salts) for acylation steps, reducing reliance on hazardous reagents like TFAA .
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate, following green chemistry principles validated in continuous-flow syntheses .
Q. What advanced analytical methods are critical for purity assessment and impurity profiling?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
